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Compound of Interest

Compound Name: Propylidene phthalide

Cat. No.: B7823277

Executive Summary

This document provides a detailed overview of the key thermochemical properties of 3-
Propylidenephthalide (CAS: 17369-59-4), a bicyclic lactone. The determination of
thermochemical data, such as the enthalpy of formation, is crucial for understanding the
molecule's energetic stability, which has implications for reaction chemistry, synthesis
optimization, and safety assessments in drug development and manufacturing.

The experimental data presented herein are derived from a comprehensive study utilizing
rotating-bomb combustion calorimetry and Knudsen effusion techniques to determine the
enthalpies of formation in the crystalline and gaseous states. While the definitive study on 3-
Propylidenephthalide by Ribeiro da Silva et al. is noted, the specific quantitative data was not
accessible in publicly available literature at the time of this guide's compilation. Therefore, this
guide utilizes the published data for the closely related homolog, (Z2)-3-butylidenephthalide, as
a representative example to illustrate the data structure and experimental protocols. This
approach provides a robust framework for understanding the thermochemical landscape of this
class of compounds.

Physicochemical and Thermochemical Data

The fundamental thermochemical parameters for (Z)-3-butylidenephthalide, serving as a proxy
for 3-Propylidenephthalide, are summarized below. All values are referenced to a temperature
of T =298.15 K and a standard pressure p° = 0.1 MPa.
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Table 1: Molar Mass and Energy of Combustion

Molar Mass

Compound -Acu®(cr) (kJ-mol~*)  -AcH°(cr) (kJ-mol~?)
(g-mol—?)

(2)-3-
188.22 5937.1+1.2 5938.9+1.2

Butylidenephthalide

o Acu’(cr): Standard massic energy of combustion of the crystalline compound.

o AcH°®(cr): Standard molar enthalpy of combustion of the crystalline compound.

ble 2: Enthalnies of Pl .

Compound Tfus/K AcrlHm® (kJ-mol~*)  AcrgHm? (kJ-mol~?)

(2)-3-
Butylidenephthalide

358.2+0.3 243+0.4 99.3+1.0

o Tfus/K: Temperature of fusion.
e AcrlHm®: Standard molar enthalpy of fusion.

e AcrgHm®: Standard molar enthalpy of sublimation.

Table 3: Derived Enthalpies of Formation

Compound -AfHm®(cr) (kJ-mol-?) -AfHmM®(g) (kJ-mol-?)

(2)-3-Butylidenephthalide 3024+1.9 203.1+2.1

o AfHmM®(cr): Standard molar enthalpy of formation in the crystalline state.

o AfHmM®(g): Standard molar enthalpy of formation in the gaseous state.

Experimental Protocols

The acquisition of the thermochemical data presented relies on two primary experimental
techniques: rotating-bomb combustion calorimetry for determining the enthalpy of combustion
and the Knudsen effusion method for determining the enthalpy of sublimation.
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Rotating-Bomb Combustion Calorimetry

This method is employed to determine the standard molar enthalpy of combustion (AcH®) of the
crystalline solid.

o Calorimeter Calibration: The energy equivalent of the calorimeter is determined by the
combustion of a certified reference standard, typically benzoic acid (NIST Standard
Reference Material 39j), under standardized conditions.

o Sample Preparation: The crystalline 3-Propylidenephthalide sample is compressed into
pellets.

e Combustion Procedure:
o A pellet of known mass is placed in a silica crucible within the calorimetric bomb.

o A cotton thread fuse is positioned to ensure ignition, and a small, known amount of
deionized water is added to the bomb to ensure a defined final state for the combustion
products.

o The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of
3.04 MPa.

o The bomb is placed in the calorimeter, which is filled with a precise amount of water. The
system is allowed to reach thermal equilibrium.

o Ignition is initiated by passing an electrical current through a platinum wire in contact with
the cotton fuse.

o The temperature change of the calorimetric system is monitored with high precision (e.g.,
to 104 K) until the final state is reached.

e Analysis and Correction: The raw data is corrected for the energy of ignition and the
formation of nitric acid from residual N2(g) in the bomb. The standard specific energy of
combustion (Acu®) is calculated, and standard Washburn corrections are applied to convert
this to the standard molar enthalpy of combustion (AcH®).
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Knudsen Effusion Technique

This technique is used to measure the temperature dependence of the vapor pressure of the
solid, from which the standard molar enthalpy of sublimation (AsubHm?®) is derived.

Apparatus: The setup consists of a Knudsen effusion cell (typically a small, cylindrical
container with a precisely machined small orifice in the lid) suspended from a high-precision
microbalance within a high-vacuum chamber. The cell is housed within a temperature-
controlled furnace.

Procedure:

o A sample of crystalline 3-Propylidenephthalide is loaded into the effusion cell.
o The system is evacuated to a high vacuum (e.g., < 10~ Pa).

o The cell is heated to a series of constant, precisely measured temperatures.

o At each temperature, the rate of mass loss ( dm/dt ) due to the effusion of vapor through
the orifice is measured by the microbalance.

Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated
using the Knudsen equation: p = (dm/dt ) * (1/AoWc) * V(2nRT/M) where Ao is the area of
the effusion orifice, M is the molar mass of the effusing gas, R is the ideal gas constant, and
Wc is the Clausing transmission probability factor for the orifice.

Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation at the mean
temperature of the experimental range is derived from the slope of the In(p) versus 1/T plot,
according to the integrated form of the Clausius-Clapeyron equation. This value is then
adjusted to the reference temperature T = 298.15 K using heat capacity data.

Derivation of Gas-Phase Enthalpy of Formation

The primary goal of these experimental measurements is to determine the standard molar
enthalpy of formation in the gaseous phase (AfHmM®(g)). This value is a crucial descriptor of the
intrinsic stability of the molecule, free from intermolecular forces present in the condensed
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phase. The derivation follows a logical pathway based on Hess's Law, connecting the

experimental results.
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Propylidene Phthalide (cr)

Rotating-Bomb
Combustion Calorimetry

Vapor Pressure Measurement

AcHm®(cr)
Standard Enthalpy of Combustion
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via Clausius-Clapeyron Eq.

AfHmM°(g) = AfHme(cr) + AsubHm®

—————r———-
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Click to download full resolution via product page
Caption: Workflow for determining the gas-phase standard molar enthalpy of formation.

The diagram above illustrates the experimental and computational workflow. The enthalpy of
combustion of the crystalline solid is first measured. This value, combined with the known
standard enthalpies of formation for the combustion products (CO2 and H20), allows for the
calculation of the standard enthalpy of formation of the crystalline solid. Separately, the
enthalpy of sublimation is determined from vapor pressure measurements. Finally, the standard
enthalpy of formation in the gaseous state is derived by summing the enthalpy of formation of
the crystal and the enthalpy of sublimation.

 To cite this document: BenchChem. [Thermochemical Properties of Propylidene Phthalide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7823277#thermochemical-properties-of-propylidene-
phthalide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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